molecular formula C36H37N5O3 B421279 ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B421279
M. Wt: 587.7g/mol
InChI Key: FGOJFOCWWKMXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a pyridine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyridine ring and the functional groups. Common reagents used in these reactions include diethylamine, methylphenylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the compound’s structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.

Scientific Research Applications

ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-[(4-methylphenyl)amino]pyridin-2-yloxy]-1H-indole-3-carboxylic acid methyl ester
  • 1-(4-Methylphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-[(4-methylphenyl)amino]pyridin-2-yloxy]-1H-indole-3-carboxylic acid propyl ester

Uniqueness

The uniqueness of ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C36H37N5O3

Molecular Weight

587.7g/mol

IUPAC Name

ethyl 5-[3-cyano-4-(4-methylanilino)pyridin-2-yl]oxy-2-(diethylaminomethyl)-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C36H37N5O3/c1-6-40(7-2)23-33-34(36(42)43-8-3)29-21-28(17-18-32(29)41(33)27-15-11-25(5)12-16-27)44-35-30(22-37)31(19-20-38-35)39-26-13-9-24(4)10-14-26/h9-21H,6-8,23H2,1-5H3,(H,38,39)

InChI Key

FGOJFOCWWKMXGC-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(C2=C(N1C3=CC=C(C=C3)C)C=CC(=C2)OC4=NC=CC(=C4C#N)NC5=CC=C(C=C5)C)C(=O)OCC

Canonical SMILES

CCN(CC)CC1=C(C2=C(N1C3=CC=C(C=C3)C)C=CC(=C2)OC4=NC=CC(=C4C#N)NC5=CC=C(C=C5)C)C(=O)OCC

Origin of Product

United States

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